

physicochemical properties of (R,R)-Ph-Pybox

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
Cat. No.:	B165132

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of (R,R)-Ph-Pybox

Foreword: In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The Pybox (pyridine-bis(oxazoline)) family of ligands has distinguished itself as a robust and versatile scaffold. Specifically, the phenyl-substituted variant, (R,R)-Ph-Pybox (2,6-bis[(4R)-4-phenyl-2-oxazolin-2-yl]pyridine), has proven to be a highly effective ligand in a multitude of metal-catalyzed reactions.^{[1][2]} This technical guide provides a comprehensive examination of the core physicochemical properties of (R,R)-Ph-Pybox, offering researchers, scientists, and drug development professionals a foundational understanding to leverage its full potential in catalytic system design and optimization.

Molecular Identity and Structure

The efficacy of (R,R)-Ph-Pybox as a chiral ligand is intrinsically linked to its well-defined three-dimensional structure and C₂-symmetric nature.^[1]

1.1. Core Molecular Attributes:

(R,R)-Ph-Pybox is an organic compound with the molecular formula C₂₃H₁₉N₃O₂ and a molecular weight of 369.42 g/mol.^{[1][2][3]} Its structure features a central pyridine ring substituted at the 2 and 6 positions with two (4R)-4-phenyl-2-oxazoline groups.^[1] This arrangement creates a tridentate ligand capable of forming stable complexes with various transition metals.^[1] The nitrogen atoms of the pyridine and the two oxazoline rings act as the coordination sites.

Table 1: Fundamental Molecular and Physical Properties

Property	Value
Molecular Formula	C ₂₃ H ₁₉ N ₃ O ₂ [2] [3]
Molecular Weight	369.42 g/mol [1] [2] [3]
Appearance	White to off-white crystalline powder [2] [4]
Melting Point	171-175 °C [2] [5]
Optical Rotation	[α] ²² /D +187° (c = 1 in methylene chloride)

1.2. Structural Elucidation via X-ray Crystallography:

While the crystal structure of the free (R,R)-Ph-Pybox ligand is not readily available in the provided search results, extensive crystallographic data exists for its metal complexes, such as with ruthenium and iron.[\[6\]](#)[\[7\]](#)[\[8\]](#) These studies are crucial as they reveal the ligand's conformation upon coordination, which is the catalytically active state.

- **Causality in Coordination:** The geometry of the coordination sphere around the metal center is dictated by the bite angle of the Pybox ligand and the steric hindrance imposed by the phenyl groups. This pre-organized chiral environment is the primary driver for enantioselectivity in catalysis, as it forces substrates to approach the metal center in a specific orientation. X-ray diffraction studies on complexes like (Ph-Pybox)RuCl₂(olefin) have been instrumental in understanding how the ligand controls the enantiofacial selection of the substrate.[\[7\]](#)

1.3. Experimental Protocol: Single-Crystal X-ray Diffraction of a Metal Complex

- **Complex Synthesis:** React (R,R)-Ph-Pybox with a suitable metal precursor (e.g., FeCl₂ or [RuCl₂(p-cymene)]₂) in an appropriate solvent (e.g., THF) to form the desired complex.[\[6\]](#)
- **Crystal Growth:** Purify the complex and dissolve it in a minimal amount of a solvent in which it is moderately soluble (e.g., dichloromethane or pentane).[\[6\]](#) Employ slow evaporation or vapor diffusion with a less polar anti-solvent (e.g., hexane) to facilitate the growth of single crystals suitable for diffraction.

- Data Collection: Carefully select and mount a high-quality crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo K α radiation) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement: Process the collected diffraction patterns to obtain a set of reflection intensities. Solve the crystal structure using direct or Patterson methods and refine the atomic positions, and thermal parameters to achieve a final, validated structural model.

Spectroscopic and Chiroptical Signature

Spectroscopic techniques are indispensable for routine identification, purity assessment, and for probing the electronic environment of the ligand and its complexes.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are primary tools for confirming the identity and C2-symmetry of (R,R)-Ph-Pybox. The symmetry of the molecule results in a simplified spectrum where corresponding nuclei on both oxazoline arms are chemically equivalent.

- Expected ^1H NMR Resonances (in CDCl_3):
 - Pyridine Ring: A characteristic triplet for the para-proton and a doublet for the meta-protons.
 - Phenyl Rings: A complex multiplet in the aromatic region.
 - Oxazoline Rings: Diastereotopic protons on the CH_2 group and the methine proton of the chiral center will appear as distinct multiplets.
- Expected ^{13}C NMR Resonances (in CDCl_3):
 - Unique signals for each carbon environment, with the number of signals being half of the total number of carbon atoms due to the C2-symmetry.

2.2. Infrared (IR) Spectroscopy:

IR spectroscopy provides a rapid method for identifying key functional groups. The spectrum is a molecular fingerprint that can confirm the presence of the pyridine and oxazoline moieties.

Table 2: Characteristic Infrared Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Rationale
Aromatic C-H Stretch	3100-3000	Characteristic of C-H bonds on the pyridine and phenyl rings. [9]
C=N Stretch (Oxazoline)	~1640	Indicates the presence of the imine functionality within the oxazoline ring.
C=C, C=N Stretch (Pyridine)	1600-1430	Aromatic ring vibrations are sensitive to substitution patterns.[10]
C-O Stretch (Oxazoline)	~1250	Corresponds to the ether linkage within the oxazoline ring.

2.3. Chiroptical Properties:

The chirality of (R,R)-Ph-Pybox gives rise to distinct chiroptical properties, which are sensitive to its conformation and electronic environment.

- Optical Rotation: As a chiral molecule, it rotates the plane of polarized light, with a specific rotation value of $[\alpha]^{22}/D +187^\circ$ (c = 1 in methylene chloride). This is a critical parameter for confirming the enantiopurity of a given sample.
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum provides a unique fingerprint of the molecule's absolute configuration and can be used to study conformational changes upon metal binding. Studies on lanthanide complexes with Pybox ligands have shown that these chiroptical properties can be harnessed to produce circularly polarized luminescence.[11]

Thermal and Physical Characteristics

Understanding the thermal stability and solubility of (R,R)-Ph-Pybox is essential for its practical application in chemical synthesis, dictating appropriate reaction conditions and solvent choices.

3.1. Thermal Stability Analysis (TGA/DSC):

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of the ligand.

- **Expected TGA Profile:** A TGA thermogram would show the ligand to be stable up to a certain temperature, after which a significant mass loss would occur, indicating thermal decomposition.[12] For many organic molecules of similar complexity, decomposition onset temperatures are often observed above 200 °C in an inert atmosphere.[12][13]
- **Expected DSC Profile:** A DSC scan would show a sharp endothermic peak corresponding to the melting point of the crystalline solid (171-175 °C).[2] The absence of other significant thermal events before melting would indicate the sample's purity and stability.

3.2. Experimental Workflow: Thermal Property Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine | 128249-70-7 [smolecule.com]
2. chemimpex.com [chemimpex.com]
3. chemscene.com [chemscene.com]
4. strem.com [strem.com]
5. 2,6-双[(4R)-(+)-异丙基-2-噁唑啉-2-基]吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones [mdpi.com]
- To cite this document: BenchChem. [physicochemical properties of (R,R)-Ph-Pybox]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165132#physicochemical-properties-of-r-r-ph-pybox\]](https://www.benchchem.com/product/b165132#physicochemical-properties-of-r-r-ph-pybox)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

